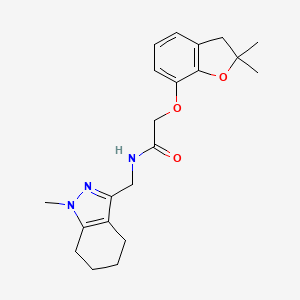
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H26N4O7 and its molecular weight is 542.548. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is related to the family of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides. These derivatives have been synthesized from various reactions, indicating the chemical versatility and potential for diverse applications in pharmaceuticals and organic chemistry (Chau, Saegusa, & Iwakura, 1982).
Potential Antipsychotic Agents
- Heterocyclic analogues of this compound, such as 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, have been evaluated as potential antipsychotic agents. These studies involve in vitro evaluations for binding to dopamine and serotonin receptors, suggesting the compound's relevance in neuroscience and psychopharmacology research (Norman, Navas, Thompson, & Rigdon, 1996).
Cytotoxic Activity in Cancer Research
- Compounds related to this chemical structure have been explored for their growth inhibition properties in cancer cell lines. This includes research into N-[2-(Dimethylamino)ethyl] Carboxamide derivatives of benzofuro[2,3-b]quinoline and related structures, contributing to the field of anticancer drug design (Bu, Deady, & Denny, 2000).
Applications in Antitumor Agents
- The synthesis of tetracyclic benzodioxins, closely related to this compound, has been reported for potential antitumor applications. These compounds show a range of biological activities, suggesting their importance in the development of new therapeutic agents for cancer treatment (Spicer & Denny, 2000).
Exploratory Syntheses and Biological Evaluation
- Novel syntheses of compounds related to this chemical structure have been performed, leading to the discovery of potential antitumor agents. This includes the development of triazolyl- and triazinyl-quinazolinediones, which were evaluated for their effectiveness against human cell lines, showcasing the compound's potential in medicinal chemistry and drug discovery (Al-Romaizan, Ahmed, & Elfeky, 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone, which is then reacted with 2-aminobenzamide to form the intermediate compound 3-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde and cyclopentylamine to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "cyclopentanone", "2-aminobenzamide", "1,3-benzodioxole-5-carbaldehyde", "cyclopentylamine" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with cyclopentanone in the presence of a base to form 3-nitrocyclopentenone.", "Step 2: Reaction of 3-nitrocyclopentenone with 2-aminobenzamide in the presence of a base to form the intermediate compound 3-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Reaction of the intermediate compound with 1,3-benzodioxole-5-carbaldehyde and cyclopentylamine in the presence of a base to form the final product 3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
902162-30-5 |
Molekularformel |
C29H26N4O7 |
Molekulargewicht |
542.548 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H26N4O7/c34-27(30-21-5-1-2-6-21)20-9-10-23-24(14-20)31(15-18-4-3-7-22(12-18)33(37)38)29(36)32(28(23)35)16-19-8-11-25-26(13-19)40-17-39-25/h3-4,7-14,21H,1-2,5-6,15-17H2,(H,30,34) |
InChI-Schlüssel |
VOUNPRALVGCDIS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)[N+](=O)[O-])CC5=CC6=C(C=C5)OCO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2509926.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)


![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)
